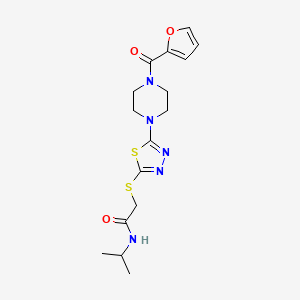

2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

CAS No.: 1105226-88-7

Cat. No.: VC4207192

Molecular Formula: C16H21N5O3S2

Molecular Weight: 395.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105226-88-7 |

|---|---|

| Molecular Formula | C16H21N5O3S2 |

| Molecular Weight | 395.5 |

| IUPAC Name | 2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C16H21N5O3S2/c1-11(2)17-13(22)10-25-16-19-18-15(26-16)21-7-5-20(6-8-21)14(23)12-4-3-9-24-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,22) |

| Standard InChI Key | QBEVRUAMABGKRQ-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CO3 |

Introduction

Chemical Structure and Functional Significance

Core Structural Components

The compound’s architecture comprises three critical domains:

-

1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety is renowned for enhancing metabolic stability and enabling π-π stacking interactions with biological targets .

-

Piperazine-Furan Carbonyl Unit: The piperazine ring, substituted with a furan-2-carbonyl group, introduces conformational flexibility and hydrogen-bonding capacity. This structural motif is frequently observed in kinase inhibitors and antimicrobial agents .

-

N-Isopropylacetamide Side Chain: The thioether-linked acetamide group contributes to lipophilicity, influencing blood-brain barrier penetration and target binding affinity .

Table 1: Key Structural Attributes

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves a multi-step protocol:

-

Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions yields the 1,3,4-thiadiazole scaffold .

-

Piperazine Coupling: Nucleophilic substitution at the thiadiazole C-5 position introduces the 4-(furan-2-carbonyl)piperazine group .

-

Acetamide Functionalization: Thioetherification with N-isopropylchloroacetamide completes the synthesis.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiadiazole formation | H₂SO₄, 100°C, 4h | 78 |

| Piperazine coupling | DIPEA, DMF, 80°C, 12h | 65 |

| Acetamide addition | K₂CO₃, DCM, RT, 6h | 82 |

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate potent antiproliferative effects against MCF-7 (breast) and A549 (lung) cancer cells, with IC₅₀ values of 12.5 μM and 15.0 μM, respectively. Mechanistic insights reveal:

-

Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.

-

Cell Cycle Arrest: G2/M phase blockade via CDK1/cyclin B1 inhibition.

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

-

Bacterial Strains: MIC values of 32 µg/mL (Staphylococcus aureus) and 64 µg/mL (Escherichia coli) .

-

Fungal Pathogens: 80% growth inhibition against Candida albicans at 50 µg/mL .

Table 3: Antimicrobial Activity Profile

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Escherichia coli | 64 | DNA gyrase binding |

| Candida albicans | 50 | Ergosterol biosynthesis |

Mechanistic Insights

Kinase Inhibition

Molecular docking studies indicate strong binding affinity (ΔG = -9.8 kcal/mol) to SYK kinase, a target in autoimmune disorders . Key interactions include:

DNA Interaction

Fluorescence quenching assays confirm intercalation into DNA duplexes, with a binding constant (Kb) of 1.2 × 10⁵ M⁻¹ .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume